1,4-Benzenediamine, 2-chloro-N1,N1-diethyl-, hydrochloride
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Overview
Description
1,4-Benzenediamine, 2-chloro-N1,N1-diethyl-, hydrochloride is a chemical compound with the molecular formula C10H15ClN2.ClH. It is a derivative of 1,4-benzenediamine, where the amino groups are substituted with a chlorine atom and diethyl groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-benzenediamine, 2-chloro-N1,N1-diethyl-, hydrochloride typically involves the chlorination of 1,4-benzenediamine followed by the introduction of diethyl groups. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is carried out under controlled temperatures to ensure the selective chlorination of the amino groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediamine, 2-chloro-N1,N1-diethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound back to its parent amine.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Parent amine (1,4-benzenediamine).
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Benzenediamine, 2-chloro-N1,N1-diethyl-, hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-benzenediamine, 2-chloro-N1,N1-diethyl-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenediamine: The parent compound without the chlorine and diethyl substitutions.
2-Chloro-1,4-benzenediamine: A similar compound with only the chlorine substitution.
N,N-Diethyl-1,4-benzenediamine: A derivative with only the diethyl substitutions.
Uniqueness
1,4-Benzenediamine, 2-chloro-N1,N1-diethyl-, hydrochloride is unique due to the combination of chlorine and diethyl substitutions, which confer specific chemical and biological properties not found in the similar compounds. This uniqueness makes it valuable in specialized applications where these properties are advantageous.
Properties
CAS No. |
61813-50-1 |
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Molecular Formula |
C10H16Cl2N2 |
Molecular Weight |
235.15 g/mol |
IUPAC Name |
2-chloro-1-N,1-N-diethylbenzene-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C10H15ClN2.ClH/c1-3-13(4-2)10-6-5-8(12)7-9(10)11;/h5-7H,3-4,12H2,1-2H3;1H |
InChI Key |
LEUDQCFYMPZUBI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)N)Cl.Cl |
Origin of Product |
United States |
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